![molecular formula C10H10N2S B1479791 3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098050-55-4](/img/structure/B1479791.png)
3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Overview
Description
“3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including “3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole”, has been studied using various theoretical analysis methods . These compounds often present the same molecular subunit structure, which is important for their interaction with receptors .Scientific Research Applications
Antimicrobial Activity
This compound has been investigated for its potential in fighting bacterial and fungal infections. Studies have shown that it exhibits excellent antimicrobial activities against various microorganisms .
Therapeutic Drug Applications
The pyrazolo-annelated heterocyclic scaffold found in this compound is present in several therapeutic drugs, including COX inhibitors and Phosphodiesterase 5 (PDE5) inhibitors like Sildenafil Citrate (Viagra), as well as mTOR signalling inhibitors .
Pharmacological Activities
Research indicates that compounds with electron-donating groups like methyl and halogen functional groups exhibit more activity than those with electron-withdrawing groups. This compound has shown promising antifungal, antibacterial, and antioxidant activities .
Medicinal Chemistry
Thiophene derivatives are known to possess a wide range of therapeutic properties. They have significant applications in medicinal chemistry due to their effectiveness in treating various diseases .
Material Science
The diverse applications of thiophene derivatives extend to material science, where they attract interest for their industrial and academic potential .
Synthesis of Novel Heterocycles
A series of novel substituted 3-(thiophen-2-yl)pyrazoles have been synthesized using simple and convenient procedures, which could lead to the development of new heterocyclic compounds with potential applications in various fields .
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Similar compounds have been found to inhibit ros , suggesting that this compound may also affect oxidative stress pathways.
Result of Action
Similar compounds have shown significant antioxidant activity , suggesting that this compound may also have potential antioxidant effects.
Future Directions
The future research directions for pyrazole derivatives, including “3-(Thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole”, could involve further optimization of the newly designed and synthesized compounds regarding the introduced structure-activity relationship study (SAR) in order to get a superior antioxidant lead compound . Additionally, the integration of green methodologies in the synthesis of these compounds is also a promising future direction .
properties
IUPAC Name |
3-thiophen-2-yl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-3-7-8(4-1)11-12-10(7)9-5-2-6-13-9/h2,5-6H,1,3-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOGJIHQUVSTNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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